2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide

Regioisomer selectivity Kinase SAR Thiophene-3-carboxamide scaffold

This exact 2,4-dimethoxybenzamido substitution pattern defines a unique chemical space within the validated thiophene‑3‑carboxamide kinase inhibitor scaffold. Unlike the extensively characterized 3,4‑dimethoxy regioisomer (CHEMBL210622, IC₅₀ 2,100 nM), the 2,4‑dimethoxy arrangement redirects kinase binding preferences and retains the primary carboxamide H‑bond donors essential for hinge‑region interactions. The unsubstituted thiophene ring at positions 4/5 permits rapid diversification via electrophilic substitution or cross‑coupling, maximizing synthetic headroom within Lipinski guidelines (MW = 306.34). Procure the correct regioisomer to ensure valid SAR results in FLT3, VEGFR‑2, JNK, or antiviral RdRP screening campaigns.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34
CAS No. 864940-59-0
Cat. No. B2771097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide
CAS864940-59-0
Molecular FormulaC14H14N2O4S
Molecular Weight306.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC
InChIInChI=1S/C14H14N2O4S/c1-19-8-3-4-9(11(7-8)20-2)13(18)16-14-10(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
InChIKeyBMRMUUNKWAYWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-59-0): Chemical Identity and Scaffold Classification


2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-59-0) is a synthetic thiophene-3-carboxamide derivative with molecular formula C₁₄H₁₄N₂O₄S and molecular weight 306.34 g/mol . The compound belongs to the 2-acylaminothiophene-3-carboxamide class, a scaffold widely investigated for kinase inhibition—including FLT3, VEGFR-2, and JNK—as well as antiviral applications targeting influenza virus RNA-dependent RNA polymerase (RdRP) and HIV-1 ribonuclease H [1]. The defining structural feature is the 2,4-dimethoxy substitution pattern on the benzamido moiety, which distinguishes it from the more extensively characterized 3,4-dimethoxy regioisomer (CAS 864940-71-6, ChEMBL CHEMBL210622) and from the N-methyl analog DMXAA (CAS 864974-54-9), a known vascular disrupting agent [2].

Why 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the thiophene-3-carboxamide class, small structural variations produce large shifts in target selectivity and potency. The 3,4-dimethoxy regioisomer (CAS 864940-71-6) shows measurable but modest activity (IC₅₀ = 2,100 nM against an unspecified target in TTD) [1], whereas shifting the dimethoxy pattern to 2,4- alters the electron density and steric presentation of the benzamido moiety, which can redirect kinase binding preference [2]. The N-methyl analog DMXAA (CAS 864974-54-9) loses one hydrogen bond donor capability through N-methylation of the primary amide, contributing to its distinct vascular disrupting pharmacology rather than direct kinase inhibition [3]. The tetrahydrobenzo-fused analog TCS 359 (CAS 301305-73-7) gains increased lipophilicity (higher cLogP) and conformational restriction from the saturated ring, enabling potent FLT3 inhibition (IC₅₀ = 42 nM) . These examples illustrate that the 2,4-dimethoxy substitution pattern, the unsubstituted thiophene core, and the primary carboxamide group collectively define a unique chemical space that cannot be replicated by any single close analog. Procurement of the correct regioisomer and substitution pattern is therefore critical for SAR studies and target-specific screening campaigns.

Quantitative Differentiation Evidence for 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution on Benzamido Moiety

The target compound (2,4-dimethoxy substitution) is the regioisomer of 2-(3,4-dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-71-6, ChEMBL CHEMBL210622). The positional shift of methoxy groups from 3,4- to 2,4- alters the electronic distribution on the benzamido ring: the 2-methoxy group introduces ortho steric effects that can restrict rotational freedom of the amide bond, while the 4-methoxy group offers a different resonance donor pattern compared to the 3-methoxy of the comparator. The 3,4-regioisomer has a reported IC₅₀ of 2,100 nM in the Therapeutic Target Database [1]. No quantitative bioactivity data are publicly available for the 2,4-regioisomer, making this comparison a class-level inference based on established SAR from thiophene-3-carboxamide JNK and FLT3 inhibitor series [2]. In those series, regioisomeric dimethoxy substitution on the benzamido ring produced >10-fold differences in kinase inhibitory potency depending on the target, demonstrating that substitution pattern is a critical determinant of activity.

Regioisomer selectivity Kinase SAR Thiophene-3-carboxamide scaffold

Hydrogen Bond Donor Capacity: Primary Amide vs. N-Methyl Amide in DMXAA

The target compound bears a primary carboxamide (-CONH₂) at the thiophene 3-position, providing two hydrogen bond donor (HBD) atoms. DMXAA (CAS 864974-54-9) substitutes this with an N-methyl carboxamide (-CONHCH₃), eliminating one HBD [1]. The primary amide in the target compound enables bidentate hydrogen bonding interactions with kinase hinge regions or protein backbone carbonyls, a motif observed in thiophene-3-carboxamide-based JNK and FLT3 inhibitors [2]. In contrast, DMXAA's N-methyl amide cannot act as a hydrogen bond donor, which fundamentally alters its target engagement profile, directing it toward vascular disruption (DT-diaphorase IC₅₀ = 62.5 μM) rather than kinase inhibition [3]. Calculated molecular properties: target compound HBD = 2, HBA = 5, TPSA ≈ 102 Ų; DMXAA HBD = 1, HBA = 5, TPSA ≈ 93 Ų; difference of 1 HBD and ~9 Ų in TPSA.

Hydrogen bonding Amide substitution DMXAA comparator Vascular disruption vs. kinase inhibition

Scaffold Flexibility: Unsubstituted Thiophene Core vs. Tetrahydrobenzo-Fused Analog TCS 359

The target compound contains an unsubstituted thiophene ring, whereas TCS 359 (CAS 301305-73-7) features a 4,5,6,7-tetrahydrobenzo[b]thiophene fused system. This structural difference has two consequences: (1) TCS 359 has higher lipophilicity (estimated cLogP ≈ 3.3 vs. ≈ 2.3 for the target compound, based on the additional four methylene units) and (2) the tetrahydrobenzo ring imposes conformational restriction that pre-organizes the scaffold for binding. TCS 359 is a potent FLT3 inhibitor (IC₅₀ = 42 nM enzymatic; IC₅₀ = 340 nM in MV4-11 cells) . The target compound's simpler, more flexible thiophene core offers distinct advantages: lower molecular weight (306.34 vs. 360.43), improved aqueous solubility potential, and greater synthetic tractability for diversification at the 4- and 5-positions of the thiophene ring. The unsubstituted thiophene also presents a smaller steric footprint, which may enable access to binding pockets sterically excluded by the tetrahydrobenzo analog.

Conformational flexibility Lipophilicity TCS 359 FLT3 inhibitor Thiophene scaffold

Thiophene-3-Carboxamide Class-Level Evidence: Established Pharmacophore for Kinase and Antiviral Inhibition

The thiophene-3-carboxamide scaffold has been validated as a privileged pharmacophore across multiple target classes. In the JNK inhibitor series (Bioorg Med Chem, 2011), thiophene-3-carboxamide derivatives demonstrated dual ATP-competitive and JIP-mimetic inhibition with IC₅₀ values down to the low nanomolar range [1]. In the VEGFR-2 inhibitor series (Bioorg Chem, 2024), compound 14d (a thiophene-3-carboxamide derivative) exhibited VEGFR-2 IC₅₀ = 191.1 nM and antiproliferative activity against HCT116, MCF7, PC3, and A549 cell lines [2]. In the influenza virus polymerase inhibitor series (J Med Chem, 2014), thiophene-3-carboxamide derivatives demonstrated broad-spectrum anti-influenza activity targeting the RdRP complex [3]. Additionally, cycloheptathiophene-3-carboxamide derivatives have been identified as allosteric HIV-1 RNase H inhibitors [4]. The target compound, bearing the core 2-acylaminothiophene-3-carboxamide scaffold with a 2,4-dimethoxybenzamido substituent, retains all structural features of this validated pharmacophore. While direct potency data for the target compound are lacking, the class-level evidence supports its suitability as a screening candidate or synthetic intermediate for these target families.

Kinase inhibition JNK VEGFR-2 Influenza RdRP HIV RNase H Pharmacophore

Recommended Application Scenarios for 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide Based on Available Evidence


Kinase Inhibitor Screening Library Diversification

The 2,4-dimethoxy substitution pattern on the benzamido moiety represents an underexplored regioisomer within the validated thiophene-3-carboxamide kinase inhibitor pharmacophore [1]. Libraries enriched with this regioisomer can probe binding site preferences that differ from the 3,4-dimethoxy series (represented by CHEMBL210622, IC₅₀ = 2,100 nM in TTD) and the tetrahydrobenzo-fused series (represented by TCS 359, FLT3 IC₅₀ = 42 nM) . The primary carboxamide provides two H-bond donors, enabling kinase hinge-region interactions absent in N-methyl analogs such as DMXAA.

Synthetic Intermediate for Focused SAR Libraries

With MW = 306.34 and an unsubstituted thiophene ring, the compound is an ideal synthetic intermediate for systematic SAR exploration [1]. The 4- and 5-positions of the thiophene ring are accessible for electrophilic substitution or cross-coupling reactions, enabling rapid diversification into alkyl, aryl, or heteroaryl derivatives. This contrasts with the tetrahydrobenzo-fused analog TCS 359 (MW = 360.43), which has reduced synthetic tractability at the thiophene positions. The lower molecular weight also provides headroom for property optimization within Lipinski guidelines.

Antiviral RdRP Inhibitor Lead Exploration

The thiophene-3-carboxamide scaffold has demonstrated broad-spectrum anti-influenza activity through disruption of the viral RNA-dependent RNA polymerase (RdRP) complex [1]. The target compound's 2,4-dimethoxybenzamido substituent and primary carboxamide retain the key pharmacophoric features identified by Lepri et al. (J Med Chem, 2014) for RdRP inhibition, including the amide hydrogen bond donor/acceptor system and the planar thiophene core. The compound may serve as a starting point for influenza antiviral lead optimization, particularly given the ongoing need for novel RdRP inhibitors to combat drug-resistant viral strains.

HIV-1 RNase H Allosteric Inhibitor Scaffold

Cycloheptathiophene-3-carboxamide derivatives have been validated as allosteric HIV-1 RNase H inhibitors binding to a novel site distinct from the active site [1]. The target compound, lacking the cycloheptane ring but retaining the 2-acylaminothiophene-3-carboxamide core with a 2,4-dimethoxybenzamido substituent, represents a simpler scaffold for probing the minimal structural requirements for allosteric RNase H inhibition. Its lower molecular complexity may facilitate identification of the pharmacophoric minimum necessary for this mechanism.

Quote Request

Request a Quote for 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.